

what is the chemical structure of indifor

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Compound of Interest

Compound Name: *indifor*

Cat. No.: *B1169226*

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An in-depth analysis of the user's request for "**indifor**" suggests that the term is likely a misnomer for a bioactive compound derived from the Indigofera plant genus. Extensive searches for a chemical entity named "**indifor**" yielded no specific results. However, the Indigofera genus is a rich source of various phytochemicals, with one of the most prominent and well-researched being Indirubin. This technical guide will, therefore, focus on Indirubin, a potent bioactive molecule with significant scientific interest.

Indirubin: A Technical Overview

Indirubin is a natural bis-indole alkaloid and a key component of the traditional Chinese medicine Danggui Longhui Wan, which has been used for centuries to treat various inflammatory diseases and cancers. It is an isomer of indigo, the well-known blue dye, but possesses distinct biological activities.

Chemical Structure and Properties

Indirubin's chemical structure consists of two indole rings linked by a double bond at the 2 and 3' positions. This unique arrangement is responsible for its characteristic red-violet color and its biological functions.

Table 1: Physicochemical Properties of Indirubin

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₀ N ₂ O ₂	
Molar Mass	262.26 g/mol	
IUPAC Name	3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one	
CAS Number	479-41-4	
Appearance	Red-violet crystalline solid	[1]
Melting Point	390-392 °C (decomposes)	[1]
Solubility	Insoluble in water; soluble in DMSO, DMF, and chloroform	[2]
SMILES	<chem>O=C2/C(=C/1\C(=O)Nc3ccccc13)Nc4ccccc24</chem>	
InChI Key	DSNJMAWJDBXTCK-UHFFFAOYSA-N	

Experimental Protocols

Extraction and Isolation of Indirubin from Indigofera tinctoria

A common method for isolating Indirubin involves the following steps:

- **Plant Material Preparation:** Dried and powdered leaves of *Indigofera tinctoria* are used as the starting material.
- **Extraction:** The powdered material is subjected to Soxhlet extraction with a suitable solvent, such as ethanol or methanol, for several hours.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude residue.

- **Purification:** The crude extract is then subjected to column chromatography over silica gel. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
- **Crystallization:** Fractions containing Indirubin are collected, combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., chloroform-methanol) to obtain pure Indirubin crystals.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Indirubin on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Treatment:** The cells are then treated with various concentrations of Indirubin (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Incubation:** After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
- **Absorbance Measurement:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action

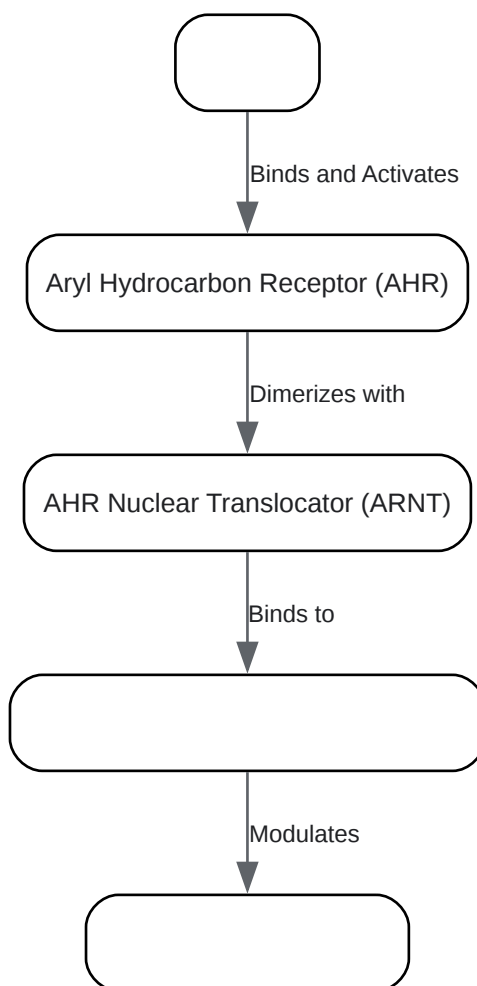
Indirubin exerts its biological effects by modulating several key signaling pathways. One of its primary mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.



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Caption: Indirubin inhibits Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and induction of apoptosis.

Another important target of Indirubin is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.

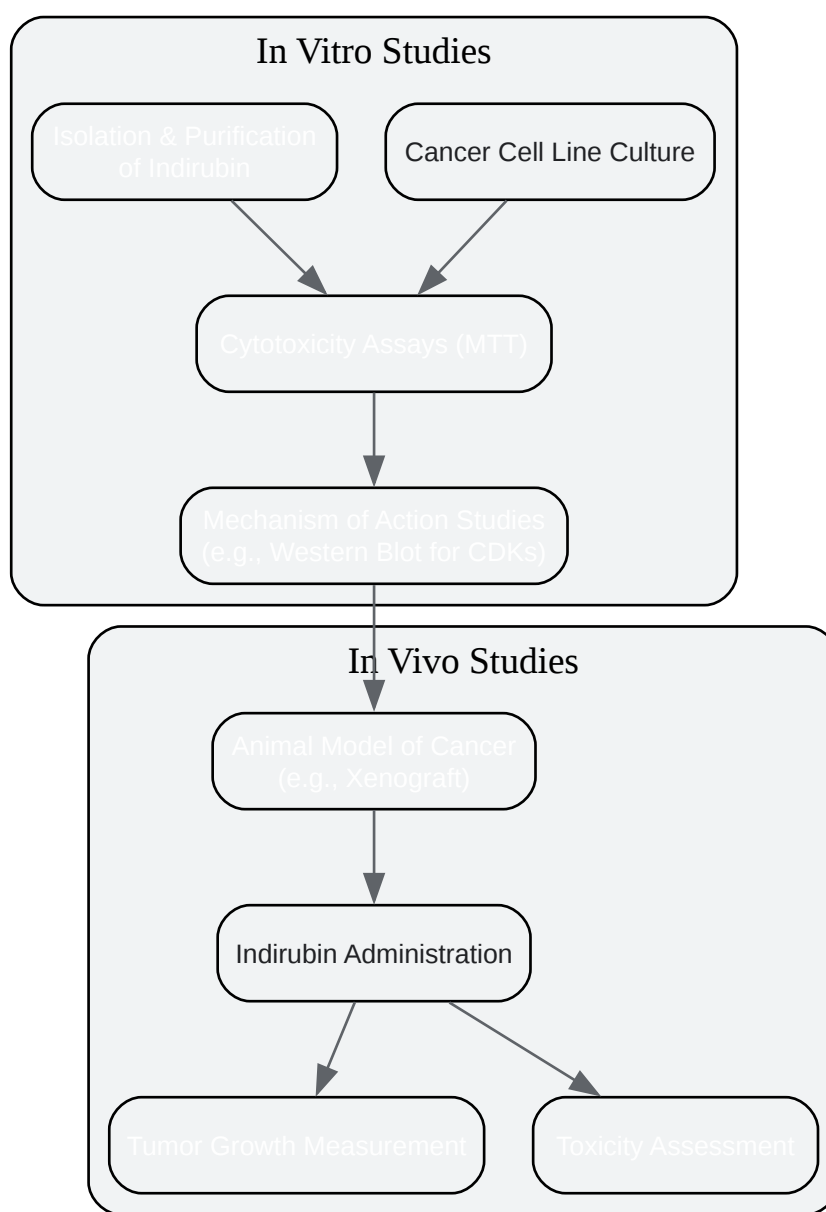


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Caption: Indirubin activates the Aryl Hydrocarbon Receptor (AHR) signaling pathway, modulating target gene expression.

Experimental Workflow for Investigating Indirubin's Anticancer Activity

A typical workflow to investigate the anticancer properties of Indirubin is as follows:



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Caption: A general experimental workflow for evaluating the anticancer potential of Indirubin.

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References

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